molecular formula C10H5BrClFN2 B1493079 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine CAS No. 1550966-94-3

2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine

Cat. No.: B1493079
CAS No.: 1550966-94-3
M. Wt: 287.51 g/mol
InChI Key: BFZDTFGTJBYAAD-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine is a chemical compound characterized by its bromo and fluoro-substituted phenyl ring attached to a pyrimidine ring with a chlorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of the phenyl ring with a pyrimidine derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerate various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine can undergo various chemical reactions, including:

  • Oxidation: The bromo and fluoro groups on the phenyl ring can be oxidized to form corresponding oxo derivatives.

  • Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of hydroxyl groups.

  • Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Bromo and fluoro derivatives can be converted to their corresponding oxo derivatives.

  • Reduction Products: Hydroxylated derivatives of the phenyl ring.

  • Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the interactions of halogenated aromatic compounds with biological systems.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine is structurally similar to other halogenated pyrimidines, such as 2-(3-bromo-4-fluorophenyl)-4-methylpyrimidine and 2-(3-bromo-4-fluorophenyl)-4-aminopyrimidine. These compounds differ in the substituents on the pyrimidine ring, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of halogen atoms, which can influence its properties and applications.

Comparison with Similar Compounds

  • 2-(3-bromo-4-fluorophenyl)-4-methylpyrimidine

  • 2-(3-bromo-4-fluorophenyl)-4-aminopyrimidine

  • 2-(3-bromo-4-fluorophenyl)-4-nitropyrimidine

  • 2-(3-bromo-4-fluorophenyl)-4-ethoxypyrimidine

This comprehensive overview highlights the significance of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)-4-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClFN2/c11-7-5-6(1-2-8(7)13)10-14-4-3-9(12)15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZDTFGTJBYAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CC(=N2)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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